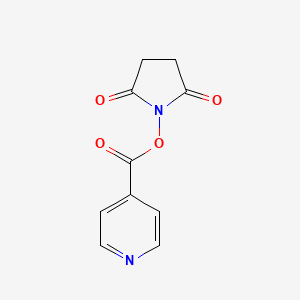

![molecular formula C8H12OS2 B3064991 1,4-Dithiaspiro[4.5]decan-6-one CAS No. 27694-08-2](/img/structure/B3064991.png)

1,4-Dithiaspiro[4.5]decan-6-one

Descripción general

Descripción

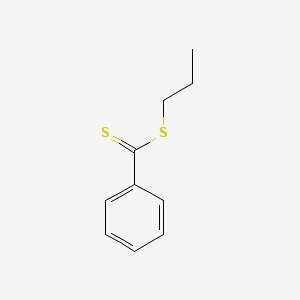

1,4-Dithiaspiro[4.5]decan-6-one is a unique sulfur-containing compound . It has a molecular formula of C8H12OS2 and a molecular weight of 188.3 g/mol.

Synthesis Analysis

The synthesis of this compound involves microbial reductions . The process uses new strains of yeast (Saccharomyces cerevisiae, JCM 1819 and JCM 2214) to reduce the prochiral ketones with high enantiofacial selectivity . The product alcohols have the S configuration .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, and 2 sulfur atoms . The average mass is 174.327 Da and the monoisotopic mass is 174.053696 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily reductions . These reductions occur with high enantiofacial selectivity on the preparative scale (up to 99% ee) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

1,4-Dithiaspiro[4.5]decan-6-one and its derivatives exhibit significant importance in the field of organic synthesis and chemical applications. For instance, 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, is a useful bifunctional synthetic intermediate widely used in synthesizing pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006). Another study highlights the substrate- and stereoselectivity of microbial reductions of 1,4-dithiaspiro[4.5]decanones, which are key in producing specific enantiomers for chemical applications (T. Takemura, Y. Hosoya, N. Mōri, 1990).

Pharmaceutical and Biomedical Applications

This compound derivatives have been investigated for their potential in pharmaceutical and biomedical research. For example, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to this compound, were studied for their antihypertensive activity (J. Caroon et al., 1981). Another research effort demonstrated the enhanced reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines, showcasing its potential utility in synthetic organic chemistry (A. Rashevskii et al., 2020).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been a subject of interest in several studies. For example, a study focused on the synthesis and antimicrobial activities of spiro thiazolinone heterocyclic compounds, including 1-thia-4-azaspiro[4.5]decan-3-one derivatives (P. N. Patel, Y. Patel, 2015). Additionally, research on 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives revealed their potential as antiviral agents, specifically against human coronavirus (Çağla Begüm Apaydın et al., 2019).

Material Science and Other Applications

This compound and its derivatives also find applications in material science and other fields. For instance, the gas phase pyrolysis of cyclic dithioketals, including this compound derivatives, has been analyzed for its relevance in understanding the thermal behavior of these compounds (M. Mohammadi, H. Modaress, 1979).

Mecanismo De Acción

While the exact mechanism of action for 1,4-Dithiaspiro[4.5]decan-6-one is not explicitly mentioned in the search results, it’s worth noting that similar compounds have been used in studies of microwave-assisted reductive amination . They can also be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process .

Safety and Hazards

1,4-Dithiaspiro[4.5]decan-6-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1,4-dithiaspiro[4.5]decan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUJTNZQICPTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(=O)C1)SCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398855 | |

| Record name | 1,4-dithiaspiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27694-08-2 | |

| Record name | 1,4-dithiaspiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol](/img/structure/B3064911.png)

![3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B3064931.png)

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3064983.png)

![2,2'-[(2-Methoxyphenyl)imino]diethanol](/img/structure/B3064997.png)

![1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone](/img/structure/B3065017.png)